2-Naphthyl-acrylat

Übersicht

Beschreibung

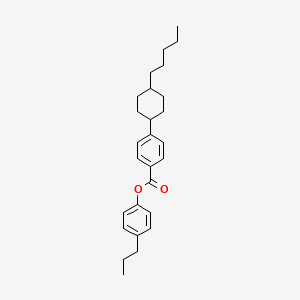

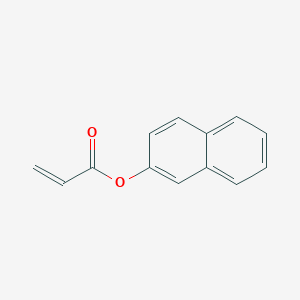

2-Naphthyl acrylate, also known as 2-NA, is an organic compound that belongs to the family of naphthalenes. It is a colorless to yellowish liquid that is used in various scientific research applications. The compound is synthesized by the reaction of naphthalene with acryloyl chloride in the presence of a catalyst.

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften: Magnetische Adsorbentien

2-Naphthyl-acrylat wurde zur Herstellung von magnetischen Adsorbentien für Umweltanwendungen eingesetzt. Durch die Pfropfung von Poly(this compound) auf siliziumdioxidbeschichteten magnetischen Nanopartikeln haben Forscher ein umkehrphasenmagnetisches Adsorbens entwickelt. Dieses Adsorbens zeigt eine verbesserte Extraktionseffizienz für nichtsteroidale Antiphlogistika (NSAIDs) wie Indometacin und Diclofenac aus Umweltwasserproben .

Analytische Chemie: Fluoreszierendes Monomer

In der analytischen Chemie dient this compound als fluoreszierendes Monomer. Sein großes π-Elektronensystem, das auf zwei konjugierten aromatischen Ringen beruht, macht es für Anwendungen geeignet, bei denen Fluoreszenz zur Detektion und Analyse erforderlich ist .

Materialwissenschaften: Herstellung von Polymerbürsten

Die Verbindung ist in der Materialwissenschaft für die Herstellung von Polymerbürsten mit spezifischen Eigenschaften von entscheidender Bedeutung. Die aus this compound hergestellten Polymerbürsten können verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren, wodurch Adsorbentien mit besonderen Adsorptionseigenschaften entstehen .

Biomedizinische Technik: Voranreicherung von Medikamenten

Im biomedizinischen Bereich werden magnetische Adsorbentien auf Basis von this compound zur Voranreicherung von Medikamenten eingesetzt. Diese Anwendung ist entscheidend für die Reinigung und Analyse von pharmazeutischen Verbindungen in komplexen biologischen Matrices .

Pharmazeutische Forschung: Acrylbasierte Biomaterialien

Obwohl im Kontext von this compound nicht direkt erwähnt, spielen acrylbasierte Materialien im Allgemeinen eine bedeutende Rolle in der pharmazeutischen Forschung. Sie werden zur Herstellung von durchdringenden Polymernetzwerken und nanocomposites Biomaterialien für verschiedene biomedizinische Anwendungen eingesetzt .

Biochemische Analyse

Biochemical Properties

As an acrylate compound, it may participate in biochemical reactions involving addition across the carbon-carbon double bond present in its structure .

Cellular Effects

It is plausible that, like other acrylates, it could potentially interact with cellular components and influence cell function .

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-Naphthyl acrylate in animal models .

Metabolic Pathways

It is known that acrylate compounds can be metabolized by various enzymes .

Eigenschaften

IUPAC Name |

naphthalen-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVJUZOHXPZVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52684-35-2 | |

| Record name | 2-Propenoic acid, 2-naphthalenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52684-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90394809 | |

| Record name | 2-Naphthyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52684-34-1 | |

| Record name | 2-Naphthyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 2-Naphthyl acrylate?

A1: 2-Naphthyl acrylate is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol. While specific spectroscopic data is not provided in the provided abstracts, it is characterized by the presence of both a naphthalene ring system and an acrylate group, suggesting potential fluorescence properties. [, , , ]

Q2: How is 2-Naphthyl acrylate used in material science?

A2: 2-Naphthyl acrylate serves as a valuable monomer in the synthesis of polymers, particularly those with fluorescent properties. It can be incorporated into polymer chains, introducing naphthalene groups as pendant moieties. For example, it's used in the creation of photo-cross-linkable polymers, like poly[vinyl 3-(1- and 2-naphthyl)acrylate-co-vinyl hexanoate-co-vinyl acetate], which are explored for their potential applications in materials science due to their light-induced crosslinking capabilities. [, ]

Q3: Can you elaborate on the fluorescence properties of polymers containing 2-Naphthyl acrylate?

A3: Research indicates that polymers incorporating 2-Naphthyl acrylate exhibit interesting fluorescence behavior. Studies on these polymers have revealed the presence of excimer formation, a phenomenon where excited-state dimers are formed, leading to altered fluorescence emissions. This excimer formation is indicative of conformational flexibility within the polymer backbone, allowing for interactions between the naphthalene units. []

Q4: How is 2-Naphthyl acrylate used in sensing applications?

A4: 2-Naphthyl acrylate plays a crucial role in developing ion-selective sensors. It acts as both a fluorescence tag and a complex-forming agent in the synthesis of ion imprinted polymers (IIPs). For instance, it has been successfully employed in creating a fluorescent sensor for the selective detection of Cadmium ions (Cd2+) in aqueous solutions. []

Q5: How does the structure of 2-Naphthyl acrylate contribute to its use in Cd2+ sensing?

A5: The acrylate group in 2-Naphthyl acrylate allows for its incorporation into a polymer matrix, while the naphthalene moiety provides fluorescence capabilities. When polymerized in the presence of Cd2+ ions (acting as a template), cavities are formed within the polymer structure that are specifically designed to recognize and bind to Cd2+ ions. The fluorescence of the naphthalene group then serves as a signal for the presence of Cd2+, enabling its detection. []

Q6: Are there any known photochemical reactions associated with 2-Naphthyl acrylate?

A6: Yes, 2-Naphthyl acrylate derivatives are known to undergo various photochemical reactions. For example, 2-nitro-3-(2-naphthyl)acrylate can undergo photorearrangement upon irradiation, leading to the formation of a naphtho[1, 2-b]furan-2-carboxylate derivative. [] Similarly, methyl 3-(2-naphthyl)acrylate exhibits both trans-cis isomerization and [2+2] cycloaddition reactions upon light exposure. The quantum yield of these reactions is influenced by solvent polarity, suggesting the involvement of both singlet and triplet excited states in these processes. [, ]

Q7: Has 2-Naphthyl acrylate been utilized in the synthesis of biologically relevant molecules?

A7: Yes, a derivative of 2-Naphthyl acrylate, specifically methyl 2-N-acetylamino-3-(2-naphthyl) acrylate, plays a key role in synthesizing a tritiated peptide analog of LHRH (luteinizing hormone-releasing hormone). This synthesis highlights a potentially general approach for preparing specifically labelled tritiated peptides with high specific activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.